HA130 is a potent and selective inhibitor of the enzyme Autotaxin (ATX). [, , , , ] ATX, also known as lysophospholipase D, is responsible for catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, , , ] LPA is a bioactive lipid mediator involved in various physiological processes, including cell proliferation, migration, and inflammation. [, , , , ] By inhibiting ATX, HA130 effectively reduces LPA production, making it a valuable tool for studying LPA signaling pathways and their roles in various biological systems. [, , , , ]
HA130, also known by its Chemical Abstracts Service number 1229652-21-4, is a potent and selective inhibitor of autotaxin, an enzyme responsible for the production of lysophosphatidic acid. With an inhibitory concentration (IC50) of 28 nM, HA130 demonstrates significant efficacy in blocking autotaxin activity, which is crucial in various biological processes, including cell migration and signaling pathways. This compound is utilized primarily in laboratory research settings to explore the roles of autotaxin and lysophosphatidic acid in physiological and pathological conditions .
HA130 is classified under the category of small molecule inhibitors. It is synthesized as a boronic acid derivative, which enhances its selectivity and potency against autotaxin. The compound is commercially available from multiple suppliers, including Tocris Bioscience, MedKoo, and MedChemExpress .
The synthesis of HA130 involves several key steps that typically include the formation of the boronic acid moiety, which is integral to its inhibitory function. While specific synthetic routes may vary among manufacturers, they generally follow a multi-step organic synthesis protocol that ensures high purity and yield.
The synthesis often employs techniques such as:
HA130 has a complex molecular structure characterized by its formula . The molecular weight is approximately 463.29 g/mol. Its structure includes a boronic acid group that plays a crucial role in its mechanism of action as an autotaxin inhibitor.
HA130 specifically inhibits the hydrolysis of substrates by autotaxin without affecting other enzymes like proteasomes or alkaline phosphatases. This selectivity makes it a valuable tool for studying the biological functions of autotaxin.
In biochemical assays, HA130 has been shown to completely block the hydrolysis of bis-pNPP (a substrate for autotaxin), indicating its effectiveness as an inhibitor . The reversible nature of this inhibition allows for controlled experimentation regarding autotaxin's role in various cellular processes.
The mechanism by which HA130 inhibits autotaxin involves reversible binding to the enzyme's active site. This binding prevents the conversion of lysophosphatidylcholine into lysophosphatidic acid, thereby modulating signaling pathways that depend on lysophosphatidic acid.
Studies have demonstrated that HA130 effectively slows T cell migration across lymph node high endothelial venules, showcasing its potential impact on immune responses . Additionally, research indicates that inhibiting autotaxin can alleviate pathological features associated with various diseases, including liver fibrosis .
These properties make HA130 suitable for various laboratory applications where precise control over concentration and activity is required.
HA130 has several scientific applications primarily centered around research involving:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3